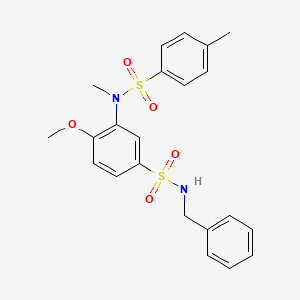

N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

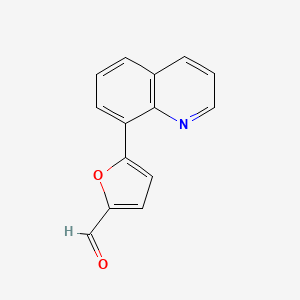

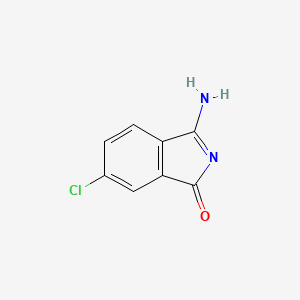

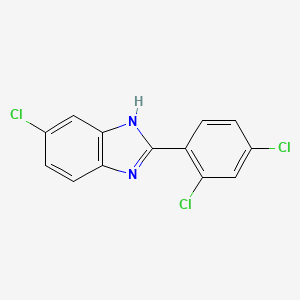

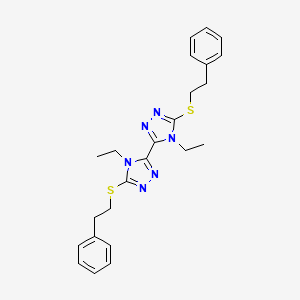

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions needed for these reactions.Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and spectral data.Wissenschaftliche Forschungsanwendungen

Antitumor Applications

- Compounds from sulfonamide-focused libraries, including ones similar to N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide, have shown promising results in antitumor screens. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have advanced to clinical trials. These compounds have mechanisms such as disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. Additionally, high-density oligonucleotide microarray analysis has been used to study these sulfonamides, shedding light on essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Therapeutic Applications for Alzheimer’s Disease

- A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme associated with Alzheimer's disease. Notably, one of the compounds showed significant inhibitory activity, comparable to that of Neostigmine methylsulfate, a standard treatment. This discovery suggests the potential of these sulfonamides as novel therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and disposal.

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.

Please note that the availability of this information can vary depending on the compound and how extensively it has been studied. For a specific compound like “N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.

Eigenschaften

IUPAC Name |

N-benzyl-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-17-9-11-19(12-10-17)31(27,28)24(2)21-15-20(13-14-22(21)29-3)30(25,26)23-16-18-7-5-4-6-8-18/h4-15,23H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULBQXLQEBOMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)